![molecular formula C8H10O2 B019196 2-Ethoxy-d5-phenol CAS No. 117320-30-6](/img/structure/B19196.png)
2-Ethoxy-d5-phenol
Overview
Description
2-Ethoxy-d5-phenol is a chemical compound that belongs to the category of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. Ethoxy refers to the ethyl ether functional group (-O-C2H5) attached to the phenol. This specific modification implies a particular interest in its synthesis, molecular structure, and the exploration of its properties for various scientific purposes.
Synthesis Analysis
The synthesis of compounds closely related to this compound involves several chemical reactions, starting from basic aromatic compounds and proceeding through steps that include nitration, reduction, and etherification. For example, the synthesis of 2-ethoxy-4-amino-phenol, a compound with similar structural features, was achieved through a substitution and nitration reaction followed by catalytic hydrogenation and recrystallization for purification, yielding a total yield of 60.5% (Wang Yu, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-2-ethoxy-6-[(phenylimino)methyl]phenol, has been characterized by techniques like X-ray diffraction, IR, and electronic spectroscopy. These studies have shown that such compounds prefer the enol form in the solid state and exhibit specific electronic structure and spectroscopic properties, as revealed through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations (Ç. Albayrak et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound, including their synthesis and potential reactivity, highlight the importance of the ethoxy and phenol groups in determining their chemical behavior. The introduction of the ethoxy group through etherification alters the compound's reactivity and properties, making it suitable for further functionalization.
Physical Properties Analysis
The physical properties of phenolic compounds are significantly influenced by their molecular structure. The presence of the ethoxy group affects the compound's solubility, boiling point, and melting point. Spectroscopic methods such as FT-IR and UV-Vis, along with computational studies, provide insights into the vibrational frequencies, electronic transitions, and the overall stability of the molecule (C. T. Zeyrek et al., 2015).
Scientific Research Applications
Antioxidant Activities : A study by Chen et al. (2020) investigated the antioxidant activities of phenolic acids, highlighting the role of methoxy and phenolic hydroxyl groups. While this study did not specifically focus on 2-Ethoxy-d5-phenol, it provides context on how similar compounds contribute to antioxidant activities.
Spectroscopic Identification and Polymorphism : Hetmańczyk et al. (2021) conducted a study on the spectroscopic identification of hydrogen bond vibrations in compounds similar to this compound, providing insights into their structural characteristics (Hetmańczyk et al., 2021).
Synthesis and Molecular Study : Hajam et al. (2021) focused on the synthesis, spectroscopic study, and molecular docking of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a compound closely related to this compound. Their work provides a comprehensive understanding of the compound's molecular structure and potential applications (Hajam et al., 2021).
Structural Characterization : Albayrak et al. (2010) characterized the structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol through various spectroscopic methods, contributing to the understanding of molecular structures of compounds related to this compound (Albayrak et al., 2010).
Chemical Composition and Antioxidant Activity : León et al. (2014) studied the chemical composition, phenolic contents, and antioxidant activity of ethanolic extracts from plants, including compounds similar to this compound, highlighting their potential in various applications (León et al., 2014).
Mechanism of Action
Target of Action
2-Ethoxy-d5-phenol, also known as o-Ethoxyphenol , is a derivative of phenol. Phenols are known to be potent proteolytic agents . They are very reactive towards electrophilic aromatic substitution . Therefore, the primary targets of this compound are likely to be proteins and enzymes that can undergo electrophilic aromatic substitution.
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system, such as the phenol group in this compound. The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .
Biochemical Pathways
They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . They are also known to affect the redox properties of quinones .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Future Directions
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482719 | |
Record name | 2-Ethoxy-d5-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117320-30-6 | |
Record name | 2-Ethoxy-d5-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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